SNX-5422 mesylate
Overview
Description
SNX-5422 mesylate, also known as PF-04929113, is a synthetic, novel, small molecule Hsp90 Inhibitor . It is an experimental drug that blocks Hsp90 and is being evaluated for safety and efficacy in patients with cancer . It is a prodrug of SNX-2112, which is the active form .
Molecular Structure Analysis
The molecular formula of SNX-5422 mesylate is C26H34F3N5O7S . The average molecular weight is 617.640 Da . The structure of SNX-5422 is established through x-ray analysis of a co-crystal of SNX-1231 with the N-terminal domain of hsp90 .Scientific Research Applications
SNX-5422 mesylate targets the human heat-shock protein 90 (Hsp90) and shows potential in inhibiting tumor cell proliferation by degrading oncogenic client proteins, including HER2/ERBB2 (Definitions, 2020).
It has been observed to interfere with mitochondrial metabolism in TP53 mutant tumors, impacting onco-metabolic pathways which are crucial for cancer cell survival and growth (E. Orlemans, 2018).
SNX-5422 combined with carboplatin and paclitaxel has been studied in phase 1 clinical trials for advanced lung cancers, showing a promising safety profile and evidence of efficacy (M. Gutierrez et al., 2015).
In phase I dose-escalation studies, SNX-5422 demonstrated tolerability and preliminary evidence of clinical activity in patients with refractory solid tumors (J. Infante et al., 2014).
Its combination with checkpoint inhibitors in preclinical studies showed enhanced antitumor effects, suggesting potential utility in immunotherapy for cancer treatment (Yanmei Sun, Xirou Hu, E. Orlemans, 2018).
Another phase 1B study evaluated SNX-5422 plus carboplatin and paclitaxel in advanced non-small-cell lung cancer (NSCLC), highlighting its synergistic potential with these chemotherapeutic agents (M. Gutierrez et al., 2017).
It also shows promise in SARS-CoV-2 research, where SNX-5422 was found to inhibit the virus's replication and reduce inflammation in airway cells, indicating potential as an early-stage therapeutic agent for COVID-19 (R. Goswami et al., 2021).
Future Directions
properties
IUPAC Name |
[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N5O4.CH4O3S/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29;1-5(2,3)4/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGFSTMGRRADRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151761 | |
Record name | SNX-5422 mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SNX-5422 mesylate | |
CAS RN |
1173111-67-5 | |
Record name | SNX-5422 mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173111675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SNX-5422 mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNX-5422 MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO8V06RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.